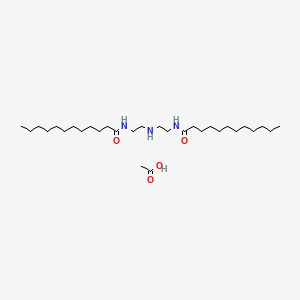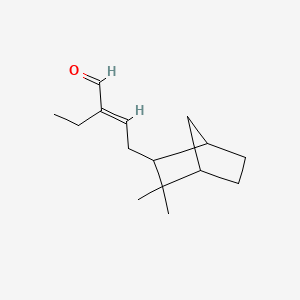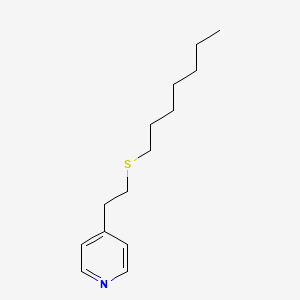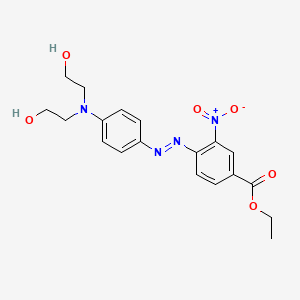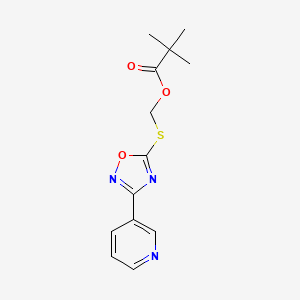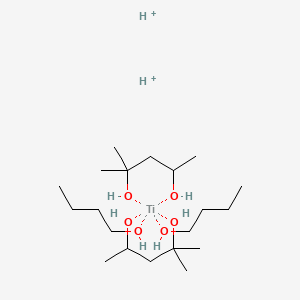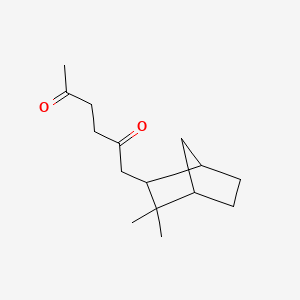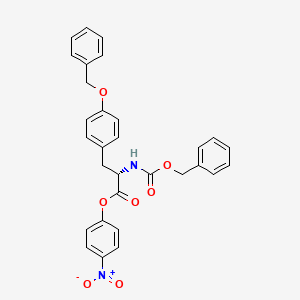
4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate is a complex organic compound that belongs to the class of tyrosine derivatives It is characterized by the presence of a nitrophenyl group, a benzyl group, and a benzyloxycarbonyl group attached to the L-tyrosine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate typically involves multiple steps, starting from L-tyrosine. The process includes the protection of the amino group, the introduction of the nitrophenyl ester, and the benzylation of the hydroxyl group. Common reagents used in these reactions include benzyl chloride, nitrophenol, and various protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity and yield through advanced purification techniques.
化学反応の分析
Types of Reactions
4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are often employed.
Major Products Formed
Oxidation: Formation of corresponding amino derivatives.
Reduction: Conversion to amino-tyrosine derivatives.
Substitution: Formation of various substituted tyrosine derivatives depending on the nucleophile used.
科学的研究の応用
4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug for targeted drug delivery.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as a leaving group in enzymatic reactions, facilitating the formation of active intermediates. The benzyl and benzyloxycarbonyl groups provide stability and specificity to the compound, allowing it to interact selectively with its targets.
類似化合物との比較
Similar Compounds
- O-Benzyl-N-T-Boc-L-Tyrosine 4-Nitrophenyl Ester
- Carbobenzoxy-L-Tyrosine 4-Nitrophenyl Ester
- N (Alpha)-T-Boc-L-Tryptophan 4-Nitrophenyl Ester
Uniqueness
4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both benzyl and benzyloxycarbonyl groups provides enhanced stability and selectivity, making it a valuable compound for targeted applications in research and industry.
特性
CAS番号 |
3562-03-6 |
|---|---|
分子式 |
C30H26N2O7 |
分子量 |
526.5 g/mol |
IUPAC名 |
(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C30H26N2O7/c33-29(39-27-17-13-25(14-18-27)32(35)36)28(31-30(34)38-21-24-9-5-2-6-10-24)19-22-11-15-26(16-12-22)37-20-23-7-3-1-4-8-23/h1-18,28H,19-21H2,(H,31,34)/t28-/m0/s1 |
InChIキー |
NHTWLOMKUANJOW-NDEPHWFRSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


